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1-Bromo-3-(2-nitroethyl)benzene

Catalog No.
S14154766
CAS No.
M.F
C8H8BrNO2
M. Wt
230.06 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-Bromo-3-(2-nitroethyl)benzene

Product Name

1-Bromo-3-(2-nitroethyl)benzene

IUPAC Name

1-bromo-3-(2-nitroethyl)benzene

Molecular Formula

C8H8BrNO2

Molecular Weight

230.06 g/mol

InChI

InChI=1S/C8H8BrNO2/c9-8-3-1-2-7(6-8)4-5-10(11)12/h1-3,6H,4-5H2

InChI Key

WPCBCFUEKVEVAF-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)Br)CC[N+](=O)[O-]

1-Bromo-3-(2-nitroethyl)benzene is an organic compound characterized by a bromine atom and a nitroethyl group attached to a benzene ring. Its molecular formula is C9H10BrN2O2C_9H_{10}BrN_2O_2, and it features a nitro group (NO2-NO_2) and a bromo group (Br-Br) which contribute to its reactivity and biological activities. The compound is often used as an intermediate in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals.

  • Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of catalysts like palladium on carbon or through chemical reductants like iron with hydrochloric acid.
  • Oxidation: The ethyl group can be oxidized to form a carboxylic acid using strong oxidizing agents such as potassium permanganate or chromic acid.
  • Nucleophilic Substitution: The bromine atom can participate in nucleophilic substitution reactions, where it can be replaced by various nucleophiles under basic conditions.

These reactions highlight the compound's versatility in synthetic organic chemistry, allowing for the generation of various derivatives and functionalized products.

Nitro compounds, including 1-bromo-3-(2-nitroethyl)benzene, exhibit a broad spectrum of biological activities. Research indicates that they can possess:

  • Antibacterial Properties: Nitro groups enhance the antibacterial activity of compounds, potentially through mechanisms involving membrane interaction and disruption.
  • Antitumor Activity: Certain derivatives of nitro compounds have shown promise as anticancer agents, with specific structural features contributing to their efficacy against various cancer cell lines.
  • Anti-inflammatory Effects: Some nitro compounds have been identified as inhibitors of inflammatory pathways, suggesting potential therapeutic applications in treating inflammatory diseases.

The biological activity of 1-bromo-3-(2-nitroethyl)benzene is likely influenced by its specific structure, particularly the presence of both bromine and nitro groups.

The synthesis of 1-bromo-3-(2-nitroethyl)benzene can be achieved through several methods, including:

  • Bromination of Nitroethanol: This involves reacting nitroethanol with bromine in the presence of an acid catalyst to introduce the bromine atom at the aromatic ring.
  • Electrophilic Aromatic Substitution: This method utilizes bromine to substitute hydrogen on the aromatic ring at the meta position relative to the nitro group, typically facilitated by Lewis acids like aluminum chloride.
  • Two-step Synthesis: First, synthesizing 2-nitroethylbenzene followed by bromination can yield the desired compound with good selectivity.

Each method has its advantages regarding yield, purity, and operational simplicity.

1-Bromo-3-(2-nitroethyl)benzene serves as an important intermediate in various applications:

  • Pharmaceutical Development: It is utilized in synthesizing biologically active compounds and drug candidates due to its reactive functional groups.
  • Agrochemicals: The compound may be involved in producing herbicides or pesticides that require specific reactivity patterns for efficacy.
  • Material Science: Its derivatives could be explored for use in polymers or other materials due to their unique chemical properties.

Research into the interactions of 1-bromo-3-(2-nitroethyl)benzene with biological systems has revealed significant insights into its mechanism of action. Studies suggest that:

  • The nitro group plays a critical role in enhancing lipophilicity, allowing better membrane penetration and interaction with cellular targets.
  • The bromine substituent may affect the compound's reactivity towards nucleophiles, influencing its pharmacokinetic properties.

Such studies are crucial for understanding how modifications to this compound can lead to improved therapeutic profiles.

Several compounds share structural similarities with 1-bromo-3-(2-nitroethyl)benzene. Here are some notable examples:

Compound NameStructure CharacteristicsUnique Features
1-Bromo-2-nitrobenzeneBromine at position 1 and nitro at position 2Commonly used in cross-coupling reactions
1-Bromo-4-nitrobenzeneBromine at position 1 and nitro at position 4Exhibits different reactivity due to para-substitution
1-Bromo-3,5-dichlorobenzeneBromine at position 1 and two chlorines at positions 3 & 5Enhanced stability due to multiple halogen substituents

Uniqueness

The uniqueness of 1-bromo-3-(2-nitroethyl)benzene lies in its specific combination of a bromo group and a nitroethyl side chain on the benzene ring. This configuration allows it to participate in diverse

XLogP3

2.7

Hydrogen Bond Acceptor Count

2

Exact Mass

228.97384 g/mol

Monoisotopic Mass

228.97384 g/mol

Heavy Atom Count

12

Dates

Last modified: 08-10-2024

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